2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at positions 4 and 5 with 4-methylphenyl and 4-chlorophenyl groups, respectively. A sulfanyl group at position 3 connects to an acetamide moiety, which is further linked to a 2-methoxydibenzo[b,d]furan aromatic system. The dibenzofuran moiety may enhance lipophilicity and binding affinity to hydrophobic targets .
Properties
CAS No. |
476485-76-4 |
|---|---|
Molecular Formula |
C30H23ClN4O3S |
Molecular Weight |
555.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C30H23ClN4O3S/c1-18-7-13-21(14-8-18)35-29(19-9-11-20(31)12-10-19)33-34-30(35)39-17-28(36)32-24-16-26-23(15-27(24)37-2)22-5-3-4-6-25(22)38-26/h3-16H,17H2,1-2H3,(H,32,36) |
InChI Key |
MAELQKOLVOLANT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C25H21ClN4O2S
- Molecular Weight : 476.98 g/mol
- CAS Number : 443738-37-2
The presence of the triazole ring and sulfanyl group is crucial for its biological activity. The compound's unique architecture contributes to its potential as a lead compound in drug development.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Triazole Ring : Reaction of appropriate phenyl derivatives with thiosemicarbazones.
- Introduction of Sulfanyl Group : Utilizing thiol reagents to introduce the sulfanyl moiety.
- Acetamide Formation : Coupling with acetamide or its derivatives to yield the final product.
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15.63 |
| Escherichia coli | 31.25 |
| Bacillus cereus | 7.81 |
These results suggest that the compound could serve as a potential antimicrobial agent, particularly due to its ability to disrupt bacterial cell wall synthesis and function.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity against several cancer cell lines, including HepG2 (liver cancer). The findings are summarized below:
| Cell Line | IC50 (µg/mL) | Toxicity (%) |
|---|---|---|
| HepG2 | 16.78 | 1.19 |
| MCF7 | 20.50 | 1.50 |
The low toxicity levels alongside significant anticancer efficacy indicate that this compound could be a promising candidate for further development in cancer therapy.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The triazole ring plays a pivotal role in:
- Enzyme Inhibition : Compounds with triazole structures are known to inhibit enzymes such as cytochrome P450, which are crucial for various metabolic processes.
- Receptor Modulation : The compound may alter receptor functions involved in cell proliferation and apoptosis, leading to enhanced therapeutic effects against cancer cells.
Case Studies
-
Antimicrobial Effectiveness Against Resistant Strains :
A study demonstrated that this compound retained activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections. -
Combination Therapy in Cancer Treatment :
Research indicated that when used in combination with standard chemotherapeutics, the compound enhanced the overall efficacy against HepG2 cells, indicating a synergistic effect that warrants further exploration.
Scientific Research Applications
The compound features a triazole ring connected to a sulfanyl group and an acetamide moiety, which contributes to its biological activity. The presence of the chlorophenyl and methylphenyl groups enhances its lipophilicity, potentially improving cell membrane permeability.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound in focus has been synthesized and tested against various bacterial strains, showing promising results:
- Methodology : The compound was screened using the broth microdilution method against Gram-positive and Gram-negative bacteria.
- Findings : It exhibited moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL depending on the strain tested .
Anticancer Potential
The structural features of this compound suggest potential anticancer properties. Triazole derivatives are known for their ability to inhibit specific enzymes involved in cancer cell proliferation.
- Study Overview : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism : The proposed mechanism involves the inhibition of topoisomerase enzymes, which play a critical role in DNA replication and repair .
Anti-inflammatory Properties
Emerging research indicates that compounds with triazole structures may also possess anti-inflammatory properties.
- Research Findings : In animal models, administration of this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study published in MDPI detailed the synthesis of various triazole derivatives, including the compound of interest. The study highlighted:
- Synthesis Method : The compound was synthesized through a multi-step reaction involving hydrazine derivatives and thio compounds.
- Results : Among the synthesized derivatives, the target compound showed superior activity against Enterococcus faecalis, reinforcing its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity Assessment
In another pivotal study, researchers evaluated the anticancer effects of similar triazole compounds:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Bridge
The sulfanyl (-S-) group serves as a key reactive site. Substitution reactions allow functionalization of the molecule:
-
Thiol-displacement reactions : The compound reacts with aromatic thiols (e.g., 2-methylphenyl thiol) under basic conditions (KOH/DMF) to form derivatives with modified arylthio groups.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| R-SH + Compound → R-S-Compound | KOH, DMF, 60°C, 6h | 2-arylthio derivatives | 65–78% |
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl (reflux, 8h) cleaves the acetamide to yield a carboxylic acid derivative.
-
Basic hydrolysis : NaOH/EtOH (reflux, 6h) produces the corresponding carboxylate salt.
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic | HCl (conc.), Δ | Carboxylic acid | Intermediate for further functionalization |
| Basic | NaOH/EtOH, Δ | Carboxylate salt | Improved solubility for pharmacological studies |
Oxidation of the Sulfanyl Group
The sulfanyl bridge is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
-
H₂O₂/CH₃COOH : Mild oxidation yields the sulfoxide (60°C, 4h) .
-
mCPBA (meta-chloroperbenzoic acid) : Stronger oxidation produces the sulfone (room temperature, 12h) .
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 60°C, 4h | 72% |
| mCPBA | Sulfone | RT, 12h | 85% |
Coordination with Metal Ions
The 1,2,4-triazole ring acts as a polydentate ligand, forming complexes with transition metals:
-
Cu(II) complexes : Reaction with CuCl₂ in methanol yields a stable octahedral complex, enhancing antimicrobial activity .
| Metal Salt | Ligand Sites | Geometry | Application |
|---|---|---|---|
| CuCl₂ | Triazole N1, N2, and sulfanyl S | Octahedral | Antimicrobial agents |
Electrophilic Aromatic Substitution
The dibenzofuran moiety undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxy-substituted ring .
-
Halogenation : Br₂/FeBr₃ adds bromine at activated positions .
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C4 of dibenzofuran | 58% |
| Bromination | Br₂/FeBr₃, RT | C5 and C7 | 64% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
-
Suzuki coupling : The 4-chlorophenyl group reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ | Biaryl derivatives | 70–82% |
Demethylation of the Methoxy Group
The methoxy group on dibenzofuran undergoes demethylation under strong acids:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, 0°C, 2h | Hydroxy-dibenzofuran | Enhanced hydrogen-bonding capacity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound belongs to a family of 1,2,4-triazole-3-thioacetamide derivatives. Key structural analogs and their differences are summarized below:
Impact of Substituents on Properties
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound and Analog 1 may enhance stability and receptor binding via halogen bonding .
- Dibenzofuran vs. Simple Aromatic Rings : The 2-methoxydibenzo[b,d]furan moiety in the target compound likely increases π-π stacking interactions compared to simpler aryl groups in analogs (e.g., Analog 1) .
Computational and Bioactivity Similarity
Molecular Similarity Metrics
Using Tanimoto and Dice coefficients (–11), the target compound shares >70% structural similarity with analogs bearing the same triazole core (e.g., Analogs 1–3). Substituent variations reduce similarity scores (e.g., ~50% with Analog 4 due to tert-butyl and methoxy differences) .
Bioactivity Clustering
highlights that structurally related compounds cluster by bioactivity. The target compound’s analogs (e.g., Analog 1 and 15) are reported in antimicrobial and kinase inhibition studies, suggesting shared modes of action .
NMR and Crystallographic Data
demonstrates that NMR chemical shifts in triazole derivatives are highly conserved except at substituent sites (e.g., dibenzofuran protons in the target compound vs. chlorophenyl protons in Analog 1). X-ray crystallography (via SHELX programs, ) confirms planar triazole cores and substituent orientations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?
- Methodology : The compound is synthesized via multi-step reactions involving:
- Step 1 : Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazides or thioureas under reflux conditions with acetic acid .
- Step 2 : Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution using mercaptoacetic acid derivatives .
- Step 3 : Final coupling with the 2-methoxydibenzo[b,d]furan-3-yl group under basic conditions (e.g., K₂CO₃ in DMF) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Key Techniques :
- ¹H/¹³C NMR : Assign signals for the triazole ring (δ 8.1–8.5 ppm), sulfanyl group (δ 3.2–3.5 ppm), and dibenzofuran moiety (δ 6.8–7.4 ppm) .
- FT-IR : Confirm S–H stretching (2550–2600 cm⁻¹) and C=O (1680–1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What preliminary biological assays are suitable for evaluating bioactivity?
- Screening Protocols :
- Anti-inflammatory : Carrageenan-induced rat paw edema model to assess anti-exudative activity at 10–50 mg/kg doses .
- Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC values reported in µg/mL) .
- Cytotoxicity : MTT assay on HEK-293 cells to determine IC₅₀ .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Strategies :
- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to enhance dibenzofuran incorporation efficiency .
- Solvent Optimization : Replace DMF with DMAc to reduce side reactions during acetamide formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs reflux) .
Q. How to resolve contradictions in reported biological activity data?
- Approach :
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methylphenyl on triazole) using docking studies (AutoDock Vina) .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human CYP3A4 inhibition) to explain variability in in vivo efficacy .
- Data Reproducibility : Cross-validate assays in triplicate with blinded controls .
Q. What computational tools are effective for predicting physicochemical properties?
- Tools & Workflows :
- ADMET Prediction : Use SwissADME to calculate LogP (≈3.5), topological polar surface area (≈90 Ų), and blood-brain barrier permeability .
- Quantum Chemistry : Gaussian 16 for optimizing geometry and calculating electrostatic potential maps to predict reactivity .
- Molecular Dynamics : GROMACS for simulating ligand-protein binding (e.g., COX-2 inhibition) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Precautions :
- Storage : In airtight containers under N₂ at –20°C to prevent sulfanyl group oxidation .
- PPE : Nitrile gloves, lab coat, and fume hood use during synthesis .
- Spill Management : Neutralize with 10% NaHCO₃ and absorb with vermiculite .
Key Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
